methyl4-(1-aminocyclopropyl)-2-methylbenzoatehydrochloride
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Overview
Description
Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride: is a synthetic organic compound with the molecular formula C12H15NO2·HCl. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound is used in various scientific applications, including the synthesis of different compounds and the study of biochemical and physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride involves several steps. One method includes the reaction of 4-(1-aminocyclopropyl)benzoic acid with methanol in the presence of hydrochloric acid to form the ester. The reaction conditions vary, with some methods requiring the use of a cold pack and others requiring the reaction to take place at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing compounds on cellular processes. It is also used in the synthesis of biologically active molecules.
Industry: In the industrial sector, methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and modulate receptor activity, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 4-(1-aminocyclopropyl)benzoate
- Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate
Uniqueness: Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(1-aminocyclopropyl)-2-methylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-7-9(12(13)5-6-12)3-4-10(8)11(14)15-2;/h3-4,7H,5-6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXJEIUYZHSXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC2)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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